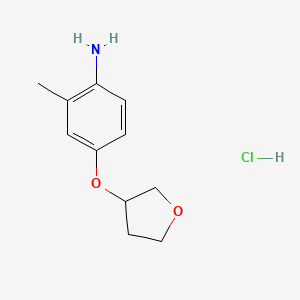
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its unique structure, which includes a methyl group, an oxolane ring, and an aniline moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-3-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the final product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxolane-3-one derivatives.
Reduction: Formation of 2-methyl-4-(oxolan-3-yloxy)aniline.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline
- 2-Methyl-4-(oxolan-2-yloxy)aniline
- 2-Methyl-4-(oxolan-4-yloxy)aniline
Uniqueness
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is unique due to its specific oxolane ring position and the presence of a hydrochloride group. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
2-methyl-4-(oxolan-3-yloxy)aniline;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H |
InChI-Schlüssel |
MKDZTLYNXGAWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2CCOC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



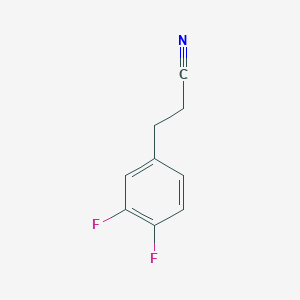
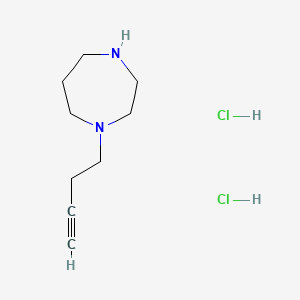
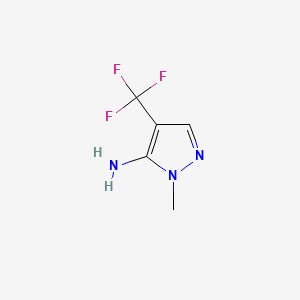
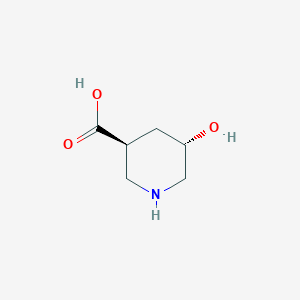

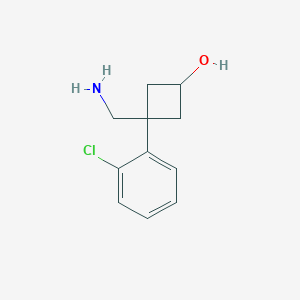

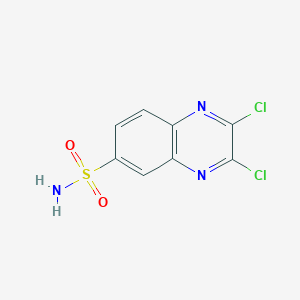

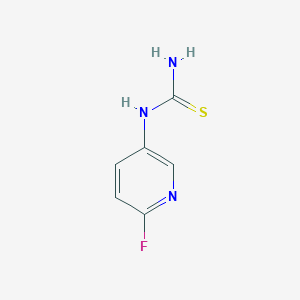
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
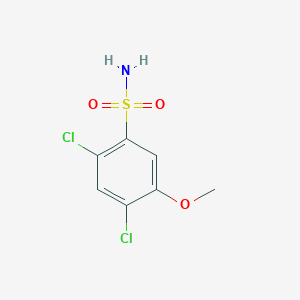
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
